molecular formula C22H23N7O3S B2610859 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine CAS No. 1005307-30-1

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine

Cat. No.: B2610859
CAS No.: 1005307-30-1
M. Wt: 465.53
InChI Key: FSBOFFUXWRJDOH-UHFFFAOYSA-N
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Description

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its biological activity, and a piperazine ring, which is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-methoxyphenyl hydrazine and a suitable pyrimidine derivative.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazolopyrimidine core or the piperazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its structural features, it may serve as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Its unique properties could be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine is unique due to its combination of a biologically active triazolopyrimidine core and a versatile piperazine ring. This combination enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

3-(3-methoxyphenyl)-7-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3S/c1-16-6-8-19(9-7-16)33(30,31)28-12-10-27(11-13-28)21-20-22(24-15-23-21)29(26-25-20)17-4-3-5-18(14-17)32-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBOFFUXWRJDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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